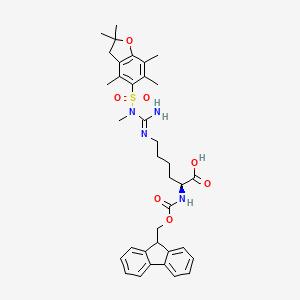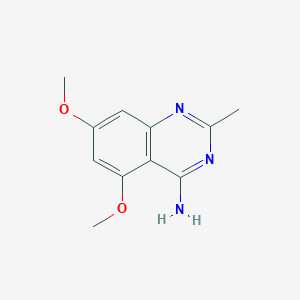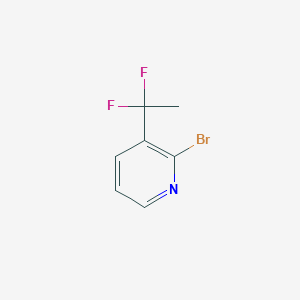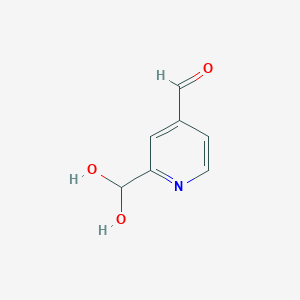
2-(Dihydroxymethyl)isonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dihydroxymethyl)isonicotinaldehyde is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol It is a derivative of isonicotinaldehyde, characterized by the presence of two hydroxymethyl groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dihydroxymethyl)isonicotinaldehyde typically involves the reaction of isonicotinaldehyde with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is subsequently oxidized to yield the final product . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the controlled addition of formaldehyde to isonicotinaldehyde, followed by purification through crystallization or distillation . Quality control measures, such as NMR and HPLC, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Dihydroxymethyl)isonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Isonicotinic acid derivatives.
Reduction: Isonicotinyl alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Dihydroxymethyl)isonicotinaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Dihydroxymethyl)isonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The hydroxymethyl groups enhance its solubility and facilitate its transport within biological systems . The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .
Comparison with Similar Compounds
Isonicotinaldehyde: Lacks the hydroxymethyl groups, making it less soluble and less reactive in certain contexts.
Pyridin-4-ylmethanediol: A hydrated form of isonicotinaldehyde, with similar structural features but different reactivity due to the presence of additional hydroxyl groups.
Isonicotinoyl hydrazones: Derivatives of isonicotinaldehyde with hydrazone functional groups, exhibiting distinct biological activities.
Uniqueness: 2-(Dihydroxymethyl)isonicotinaldehyde is unique due to its dual hydroxymethyl groups, which confer enhanced reactivity and solubility. This makes it a versatile compound for various synthetic and biological applications .
Properties
Molecular Formula |
C7H7NO3 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-(dihydroxymethyl)pyridine-4-carbaldehyde |
InChI |
InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-4,7,10-11H |
InChI Key |
ZOMLRNILWKWCPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C=O)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


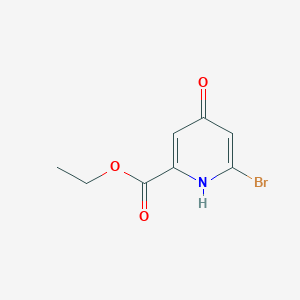
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
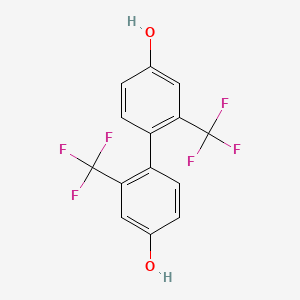
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
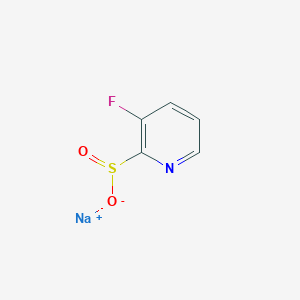

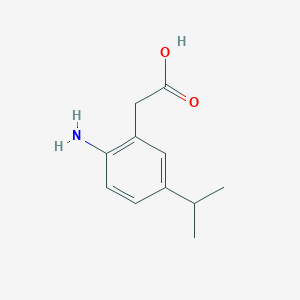
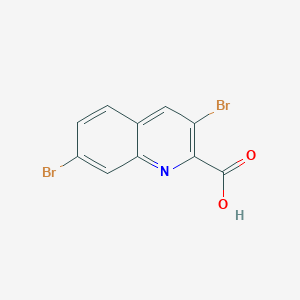
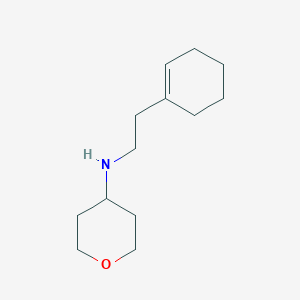
![7-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B13657022.png)
